1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a quinoline core substituted with a 4-fluorophenylsulfonyl group and three methyl groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 2,2,4-trimethyl-1,2-dihydroquinoline.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are often carried out in solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives and modified sulfonyl compounds.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, providing therapeutic benefits.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(4-Fluorophenyl)sulfonyl]-2-pyrrolidinone and 1-[(4-Fluorophenyl)sulfonyl]-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline share structural similarities.
Uniqueness: The presence of the quinoline core and specific substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18FNO2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C18H18FNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3 |
InChI Key |
UILXWMNQUXJHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)F)(C)C |
Origin of Product |
United States |
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